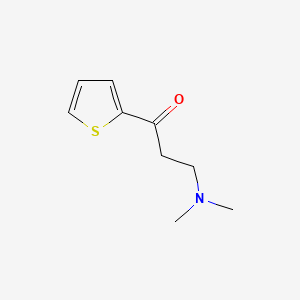

![molecular formula C21H20FN3O B2842702 N-benzyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899959-79-6](/img/structure/B2842702.png)

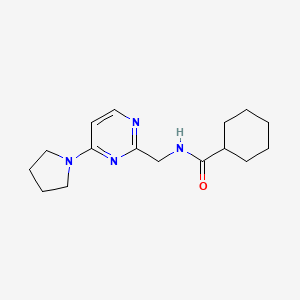

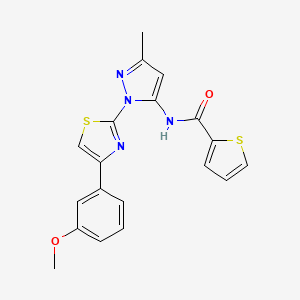

N-benzyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of similar compounds often involves various methods such as cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . In some cases, X-ray crystallography is used to further confirm the chemical identity of the compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve reactions such as the reaction with propargyl bromide, an intramolecular cyclization catalyzed by Pd/C at high temperature between the alkyne and the N-pyrrole, and aromatization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by techniques such as IR and NMR spectroscopy, mass spectrometry, and elemental analysis .科学的研究の応用

Antiviral Activity

A novel route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles has shown significant antiviral activities against influenza A virus (subtype H5N1). Among the compounds synthesized, several demonstrated substantial viral reduction, indicating potential applications in antiviral drug development against bird flu influenza (H5N1) (Hebishy et al., 2020).

Anxiolytic Effects

Research into novel pyrrolo[1,2-a]pyrazine ligands, including the synthesis and pharmacological evaluation of a compound similar to N-benzyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-1), revealed significant anxiolytic activity. The development of a finished dosage form of this compound demonstrated pronounced anxiolytic effects in vivo, highlighting its potential for treating anxiety disorders (Yarkova et al., 2019).

Fluorescence Properties for Biological Applications

Studies on the synthesis, structure, and photophysical properties of BF2 complexes of N,O-benzamide ligands have unveiled novel blue fluorophores. These fluorophores exhibit intense luminescence, making them suitable for applications in biological imaging and organic materials. The research demonstrates how substituting moieties and adjusting the crystal structure can significantly affect fluorescence properties, providing insights into designing new luminescent materials (Yamaji et al., 2017).

Hypochlorite Detection in Living Cells

The development of a novel fluorophore based on pyrido[1,2-a]benzimidazole for hypochlorite detection showcases the utility of N-benzyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide derivatives in live-cell imaging. This probe enables fast and sensitive detection of hypochlorite, a critical factor in biological research and clinical diagnostics (Ji et al., 2018).

将来の方向性

作用機序

Target of Action

The primary target of N-benzyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is Ole1p , a desaturase enzyme . This enzyme plays a crucial role in the biosynthesis of unsaturated fatty acids, which are essential components of cell membranes and precursors of various bioactive molecules.

Mode of Action

The compound acts as an inhibitor of the Ole1p enzyme . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the desaturation of fatty acids. This inhibition disrupts the normal function of the enzyme, leading to changes in the composition of unsaturated fatty acids in the cell.

Result of Action

The inhibition of Ole1p by N-benzyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide leads to a decrease in the production of unsaturated fatty acids. This can result in the disruption of cell membrane integrity and function, potentially leading to cell death. Therefore, this compound exhibits antifungal activity .

特性

IUPAC Name |

N-benzyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O/c22-18-10-5-4-9-17(18)20-19-11-6-12-24(19)13-14-25(20)21(26)23-15-16-7-2-1-3-8-16/h1-12,20H,13-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVFJFAJLUXRFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

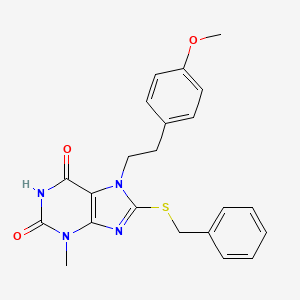

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2842627.png)

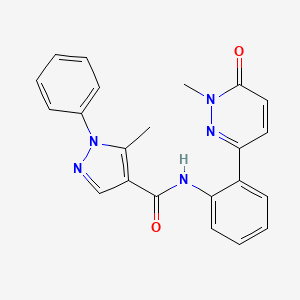

![N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842634.png)

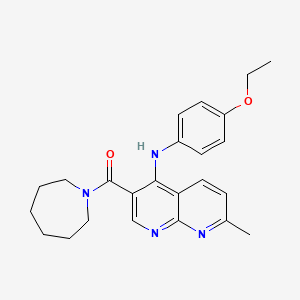

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2842637.png)